molecular formula C34H54O4 B12294325 Serratenediol diacetate

Serratenediol diacetate

Cat. No.: B12294325
M. Wt: 526.8 g/mol
InChI Key: BTPGAEAWTQOUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Serratenediol diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated compounds or other substituted derivatives

Properties

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

IUPAC Name

(19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate

InChI

InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3

InChI Key

BTPGAEAWTQOUIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C

Origin of Product

United States

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